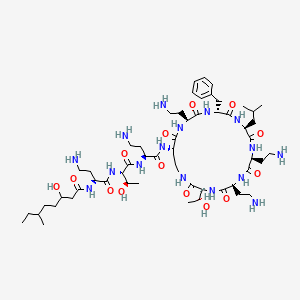
Polymyxin B6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polymyxin B sulfate is a polypeptide antibiotic and is composed of polymyxins B1, B2, and B3 with fractions B1 and B2 comprising the majority of the mixture. Polymyxin B6 sulfate is freely soluble in aqueous solution (25 mg/mL). Polymyxin B components are structurally identical with the exception of a variable fatty acid group on each fraction. Results from in vitrostudies have shown marginal differences in MIC data when comparing the fractions.
Applications De Recherche Scientifique
Antibacterial Activity
Polymyxin B, including its variant B6, is known for its effectiveness against multidrug-resistant Gram-negative bacteria. It's particularly used against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. This effectiveness stems from its rapid bactericidal activity, although acquired resistance remains a rare occurrence (Zavascki et al., 2007; Poirel, Jayol, & Nordmann, 2017).
Pharmacokinetics and Drug Monitoring
Studies have explored the population pharmacokinetics of Polymyxin B. These studies aim to understand how the drug is metabolized and excreted in the human body, contributing to the optimization of its clinical use. The pharmacokinetics of Polymyxin B1, for instance, has been studied in the context of treating multidrug-resistant infections (Manchandani et al., 2018; Wang et al., 2020).
Development of Safer Derivatives
Research efforts are also directed at developing safer, more potent derivatives of Polymyxin B to reduce its known toxicities. This includes the creation of novel polymyxin nonapeptides that aim for lower cytotoxicity and kidney exposure (Brown et al., 2019).
Antibiotic Resistance Mechanisms
Understanding the mechanisms of resistance to Polymyxin B is crucial. Some bacteria develop resistance through various strategies, including lipopolysaccharide modifications and the use of efflux pumps. This knowledge is vital for developing new drugs targeting resistant Gram-negative bacteria (Olaitan, Morand, & Rolain, 2014).
Novel Drug Delivery Systems
Innovative delivery systems for Polymyxin B, such as entrapment in liposomes or adsorption onto mesoporous silica nanoparticles, have been studied. These approaches aim to enhance the drug's therapeutic properties while minimizing its toxicity (Alipour et al., 2008; Gounani et al., 2018).
Optimizing Clinical Use
Frameworks and consensus reports have been developed to optimize the clinical use of Polymyxins, addressing issues like dosing confusion, lack of pharmacopoeial standards, and the need for more research on combination therapy and special patient populations (Nation et al., 2015).
Propriétés
Formule moléculaire |
C56H98N16O14 xH2SO4 (lot specific) |
|---|---|
Poids moléculaire |
1219.47 (Free base) |
Nom IUPAC |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methyloctanamide |
InChI |
InChI=1S/C56H98N16O14/c1-7-31(4)13-14-35(75)29-44(76)63-36(15-21-57)51(81)72-46(33(6)74)56(86)68-39(18-24-60)48(78)67-41-20-26-62-55(85)45(32(5)73)71-52(82)40(19-25-61)65-47(77)37(16-22-58)66-53(83)42(27-30(2)3)69-54(84)43(28-34-11-9-8-10-12-34)70-49(79)38(17-23-59)64-50(41)80/h8-12,30-33,35-43,45-46,73-75H,7,13-29,57-61H2,1-6H3,(H,62,85)(H,63,76)(H,64,80)(H,65,77)(H,66,83)(H,67,78)(H,68,86)(H,69,84)(H,70,79)(H,71,82)(H,72,81)/t31?,32-,33-,35?,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1 |
SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



